molecular formula C7H5IO2 B028765 3-Iodobenzoic acid CAS No. 618-51-9

3-Iodobenzoic acid

Cat. No. B028765
CAS RN: 618-51-9
M. Wt: 248.02 g/mol
InChI Key: KVBWBCRPWVKFQT-UHFFFAOYSA-N
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Patent
US06211234B1

Procedure details

A stirred suspension of 3-iodobenzoic acid (8.84 g) in thionyl chloride (44 mL) is heated at reflux for 30 minutes. The dark brown solution is evaporated to give 3-iodobenzoyl chloride (9.8 g) as a brown oil.
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].S(Cl)([Cl:13])=O>>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([Cl:13])=[O:6]

Inputs

Step One
Name
Quantity
8.84 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Quantity
44 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The dark brown solution is evaporated

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C(=O)Cl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.